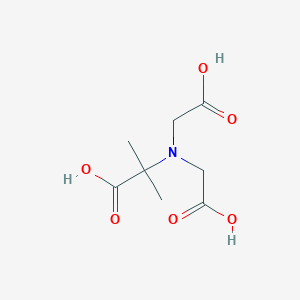![molecular formula C17H18Cl2N4O2 B228612 1-(3-Chlorophenyl)-3-[3-[(3-chlorophenyl)carbamoylamino]propyl]urea](/img/structure/B228612.png)
1-(3-Chlorophenyl)-3-[3-[(3-chlorophenyl)carbamoylamino]propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N’-(3-chlorophenyl)urea is a synthetic organic compound characterized by the presence of two chlorinated phenyl groups and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N’-(3-chlorophenyl)urea typically involves the reaction of 3-chloroaniline with isocyanates under controlled conditions. The process can be summarized as follows:
Step 1: 3-chloroaniline is reacted with a suitable isocyanate to form an intermediate carbamate.
Step 2: The intermediate carbamate undergoes further reaction with another molecule of 3-chloroaniline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N’-(3-chlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N’-(3-chlorophenyl)urea exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-N-(3-chlorophenyl)urea
- N-(3-{[(4-chloroanilino)carbonyl]amino}-2-naphthyl)-N’-(4-chlorophenyl)urea
- N’-(2-{[(3-chloroanilino)carbonyl]amino}cyclohexyl)-N-(3-chlorophenyl)urea
Uniqueness
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N’-(3-chlorophenyl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H18Cl2N4O2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[3-[(3-chlorophenyl)carbamoylamino]propyl]urea |
InChI |
InChI=1S/C17H18Cl2N4O2/c18-12-4-1-6-14(10-12)22-16(24)20-8-3-9-21-17(25)23-15-7-2-5-13(19)11-15/h1-2,4-7,10-11H,3,8-9H2,(H2,20,22,24)(H2,21,23,25) |
InChI Key |
QQPNIOFXHOWBEV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCNC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCNC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228542.png)
![2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE](/img/structure/B228545.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B228546.png)

![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)

![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)


